2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at the N1 position and an N-(3-nitrophenyl)acetamide moiety at the C5 position.
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-17(2,3)22-15-13(8-19-22)16(25)21(10-18-15)9-14(24)20-11-5-4-6-12(7-11)23(26)27/h4-8,10H,9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTOUENEZHDALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions
Preparation of Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.
Formation of Nitrophenylacetamide Moiety: This step involves the reaction of the pyrazolopyrimidine intermediate with 3-nitrophenylacetic acid or its derivatives under suitable coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key analogs is summarized below:
Functional Group Impact on Bioactivity
- Nitro vs. However, nitro groups may increase cytotoxicity risks .
- tert-Butyl vs. Smaller Alkyl Groups : The tert-butyl moiety in the target compound and analogs () improves metabolic stability but may reduce solubility compared to methyl or ethoxy groups .
- Acetamide Variations : N-(3-nitrophenyl)acetamide (target) vs. N-(4-fluorophenyl)acetamide () alter dipole moments and π-π stacking interactions, influencing target selectivity .
Research Findings and Implications
- Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidinones are established kinase inhibitors (e.g., references LY231514, a thymidylate synthase inhibitor). The tert-butyl and nitro groups in the target compound may optimize interactions with ATP-binding pockets .
- Solubility Challenges : The tert-butyl and nitro groups in the target compound likely reduce aqueous solubility compared to ethoxy or hydroxylated analogs (), necessitating formulation optimization .
Biological Activity
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.398 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine core contributes to its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, including:
- Inhibition of Kinases : These compounds have been identified as inhibitors of serine-threonine kinases such as mTOR and p70S6K, which are critical in cell growth and proliferation pathways. Inhibition of these kinases can lead to decreased tumor growth in cancer models .
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by modulating pathways involved in inflammatory responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents.
Structure-Activity Relationships (SAR)
The modification of substituents on the pyrazolo[3,4-d]pyrimidine core significantly influences the biological activity of the compound. For instance:
- Substituent Variations : Changes at the nitrogen or carbon positions can enhance potency against specific targets. For example, introducing electron-withdrawing groups has been shown to increase kinase inhibition efficacy .
- Lipophilicity : The balance between hydrophilicity and lipophilicity is crucial for bioavailability. Compounds with optimal lipophilic properties tend to exhibit better cell permeability and bioactivity .
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of ALDH1A Isoforms : A study demonstrated that modifications on the pyrazolo scaffold could selectively inhibit ALDH1A isoforms, which are implicated in chemotherapy resistance in ovarian cancer. This highlights the potential for developing targeted therapies using these compounds .
- Anti-coagulation Studies : Research has indicated that pyrazolo[3,4-d]pyrimidines can serve as effective anti-coagulation agents by inhibiting factors involved in blood clotting pathways. This opens avenues for their use in treating thrombotic disorders .
Data Table: Biological Activities and Potencies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
